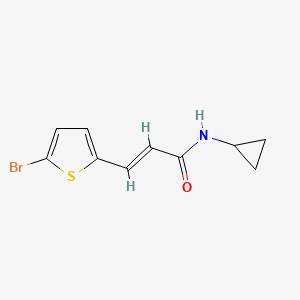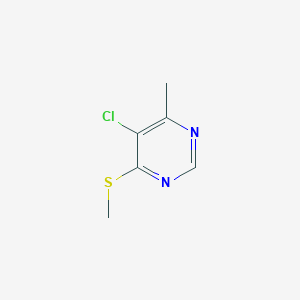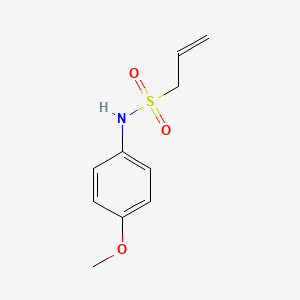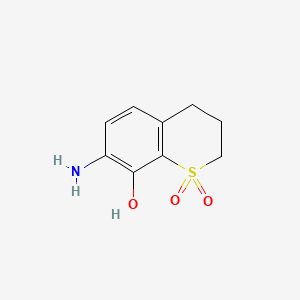
7-Amino-8-hydroxythiochroman 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-8-hydroxythiochroman 1,1-dioxide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound is characterized by the presence of an amino group at the 7th position, a hydroxyl group at the 8th position, and a thiochroman ring system with a 1,1-dioxide functional group. It is a derivative of thiochroman, which is a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-8-hydroxythiochroman 1,1-dioxide can be achieved through various synthetic routes. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically involves stirring the reactants without a solvent at room temperature or under heat. Another method involves the fusion of aryl amines with ethyl cyanoacetate in a solvent-free reaction .
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-8-hydroxythiochroman 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can lead to the formation of various substituted thiochroman derivatives.
Scientific Research Applications
7-Amino-8-hydroxythiochroman 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the construction of functional molecular materials, such as organic conducting materials and molecular magnets .
Mechanism of Action
The mechanism of action of 7-Amino-8-hydroxythiochroman 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the oxidation of cellular components, leading to the disruption of cellular processes . The presence of the amino and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting protein synthesis and enzyme activity.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 7-Amino-8-hydroxythiochroman 1,1-dioxide include other thiochroman derivatives and compounds with similar functional groups, such as pyridothiazine-1,1-dioxide and 1,2,5-thiadiazole 1,1-dioxide .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its unique thiochroman ring system. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
7-amino-1,1-dioxo-3,4-dihydro-2H-thiochromen-8-ol |
InChI |
InChI=1S/C9H11NO3S/c10-7-4-3-6-2-1-5-14(12,13)9(6)8(7)11/h3-4,11H,1-2,5,10H2 |
InChI Key |
LQQKBOGXQPOKPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)N)O)S(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


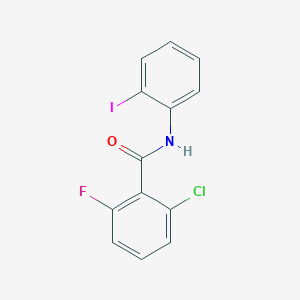
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)
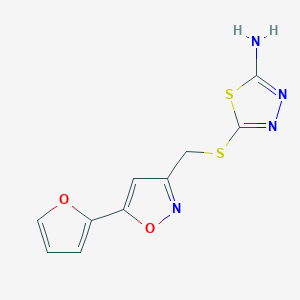
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazin-8-amine](/img/structure/B14910438.png)
![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)
![8-Benzyloxycarbonyl-2-nitromethyloxy-2,8-diazaspiro[4,5]decane-1,3-dione](/img/structure/B14910444.png)
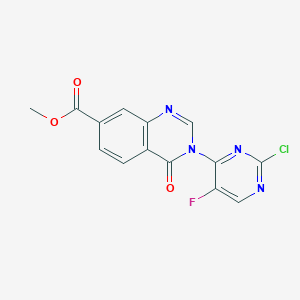
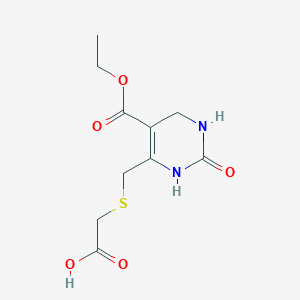

![4-{(E)-[(2-hydroxyphenyl)imino]methyl}benzoic acid](/img/structure/B14910463.png)
